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Compound of Interest

Compound Name: 4-Amino-2-methyl-1-butanol

Cat. No.: B1278293 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Amino-2-methyl-1-butanol, catering to researchers, scientists, and professionals in drug

development. This document presents available and predicted spectroscopic data, detailed

experimental protocols, and a logical workflow for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview
4-Amino-2-methyl-1-butanol is a chiral amino alcohol with the chemical formula C₅H₁₃NO. Its

structure, featuring a primary amine and a primary alcohol functional group, gives rise to

characteristic spectroscopic signatures. This guide covers Nuclear Magnetic Resonance (NMR)

spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule. The experimental ¹³C NMR spectral data for 4-Amino-2-methyl-1-butanol is
summarized below.[1]
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Carbon Atom Chemical Shift (δ) in ppm

C1 (-CH₂OH) ~68.5

C2 (-CH(CH₃)-) ~35.5

C3 (-CH₂-) ~37.0

C4 (-CH₂NH₂) ~40.0

C5 (-CH₃) ~16.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Predicted ¹H NMR Data
While experimental ¹H NMR data is not readily available, a predicted spectrum can be

estimated based on the structure and known chemical shifts of similar compounds.[2][3][4][5]

The protons on carbons adjacent to the electron-withdrawing hydroxyl and amino groups are

expected to be shifted downfield.[6][7][8]

Proton(s)
Predicted Chemical
Shift (δ) in ppm

Multiplicity Integration

H on C1 (-CH₂OH) ~3.4 - 3.6
Doublet of doublets

(dd)
2H

H on C2 (-CH(CH₃)-) ~1.6 - 1.8 Multiplet (m) 1H

H on C3 (-CH₂-) ~1.4 - 1.6 Multiplet (m) 2H

H on C4 (-CH₂NH₂) ~2.7 - 2.9 Triplet (t) 2H

H on C5 (-CH₃) ~0.9 Doublet (d) 3H

-OH Broad singlet 1H

-NH₂ Broad singlet 2H

Note: The signals for the -OH and -NH₂ protons are often broad and their chemical shifts are

highly dependent on solvent, concentration, and temperature. These peaks will disappear upon
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the addition of D₂O.[6][7]

Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of a small organic molecule like

4-Amino-2-methyl-1-butanol.[9][10][11][12]

Sample Preparation:[9]

Weigh approximately 5-10 mg of 4-Amino-2-methyl-1-butanol.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O,

or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include

a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or

more) due to the low natural abundance of ¹³C. A spectral width of 200-220 ppm is common.

If desired, perform additional experiments like DEPT (Distortionless Enhancement by

Polarization Transfer) to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted IR Data
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The IR spectrum of 4-Amino-2-methyl-1-butanol is expected to show characteristic

absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N

stretching vibrations.[6][7][13][14]

Functional Group Vibration
Predicted
Wavenumber
(cm⁻¹)

Intensity

O-H (alcohol) Stretching 3200 - 3600 Strong, Broad

N-H (primary amine)

Stretching

(asymmetric &

symmetric)

3300 - 3500
Medium, Two sharp

bands

C-H (alkane) Stretching 2850 - 2960 Strong

N-H (primary amine) Bending (scissoring) 1590 - 1650 Medium

C-O (alcohol) Stretching 1000 - 1260 Strong

C-N (amine) Stretching 1020 - 1250 Medium to Weak

N-H (amine) Wagging 665 - 910 Broad

Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a liquid sample is using Attenuated Total

Reflectance (ATR).

Procedure:

Ensure the ATR crystal is clean. Record a background spectrum.

Place a small drop of liquid 4-Amino-2-methyl-1-butanol onto the ATR crystal.

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a

good signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the

measurement.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data
The molecular weight of 4-Amino-2-methyl-1-butanol is 103.16 g/mol .[1] In an electron

ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of

103.

Common fragmentation patterns for amino alcohols include alpha-cleavage (cleavage of the C-

C bond adjacent to the nitrogen or oxygen atom) and dehydration.[7][15]

m/z Proposed Fragment

103 [M]⁺ (Molecular Ion)

86 [M - NH₃]⁺

73 [CH(CH₃)CH₂NH₂]⁺

72 [M - CH₂OH]⁺

44 [CH₂NH₂]⁺

31 [CH₂OH]⁺

Experimental Protocol for Mass Spectrometry
The following is a general protocol for analyzing a small polar molecule like 4-Amino-2-methyl-
1-butanol using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole

or Time-of-Flight).[16][17][18][19][20]

Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as

methanol or a mixture of water and acetonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1278293?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-methyl-1-butanol
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://webbook.nist.gov/cgi/cbook.cgi?ID=C16369054&Mask=200
https://www.benchchem.com/product/b1278293?utm_src=pdf-body
https://www.benchchem.com/product/b1278293?utm_src=pdf-body
https://www.uab.edu/proteomics/pdf_files/2013/Metabolomics%20class%20013.pdf
https://pubmed.ncbi.nlm.nih.gov/37623867/
https://www.mdpi.com/2218-1989/13/8/923
https://www.zefsci.com/mass-spectrometry-for-small-molecules/
https://www.biocompare.com/Editorial-Articles/359965-Prepping-Small-Molecules-for-Mass-Spec/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A small amount of an acid (e.g., formic acid) is often added to promote protonation and the

formation of [M+H]⁺ ions in positive ion mode.

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and

drying gas temperature) to achieve a stable ion signal.

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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